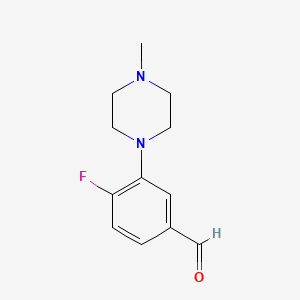

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Description

BenchChem offers high-quality 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-14-4-6-15(7-5-14)12-8-10(9-16)2-3-11(12)13/h2-3,8-9H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLSDLACNUEQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key chemical intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the nuanced synthesis, rigorous analytical characterization, and strategic applications of this valuable building block. We will explore the causality behind synthetic choices, present validated protocols, and contextualize its utility in the development of complex bioactive molecules.

Introduction: A Building Block of Strategic Importance

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a trifunctional organic compound featuring an aldehyde, a fluorine atom, and a methylpiperazine moiety on a benzene ring. Each component imparts distinct and advantageous properties, making it a highly sought-after intermediate in pharmaceutical synthesis.

-

The Aldehyde Group: Serves as a versatile reactive handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, and condensations.[1]

-

The Fluorine Atom: The strategic placement of fluorine is a cornerstone of modern drug design. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups to improve binding affinity with biological targets.[1][2]

-

The N-Methylpiperazine Moiety: This group is frequently incorporated into drug candidates to increase aqueous solubility and bioavailability. Its basic nitrogen can form physiologically relevant salts and engage in hydrogen bonding with target proteins, often serving as a key pharmacophoric element.

The combination of these features in a single, stable molecule provides a powerful platform for constructing complex molecular architectures with desirable pharmacokinetic and pharmacodynamic profiles.[1]

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 4-Fluoro-3-(4-methylpiperazin-1-yl)benzaldehyde |

| Molecular Formula | C₁₂H₁₅FN₂O |

| Molecular Weight | 222.26 g/mol |

| Appearance | Typically a yellow oil or low-melting solid |

| CAS Number | 1269399-56-1 (Example, may vary by supplier) |

Synthesis: Navigating the Challenge of Regioselectivity

The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is not trivial and presents a classic challenge in aromatic chemistry: regioselectivity. A common precursor for such compounds is 3,4-difluorobenzaldehyde. However, a direct Nucleophilic Aromatic Substitution (SNAr) reaction between 3,4-difluorobenzaldehyde and N-methylpiperazine does not yield the desired product.

Causality of Regioselectivity: In an SNAr reaction, the rate is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. In 3,4-difluorobenzaldehyde, the potent electron-withdrawing aldehyde group (-CHO) is para to the fluorine at C4 but meta to the fluorine at C3. Consequently, the C4 position is significantly more activated towards nucleophilic attack. The reaction, therefore, overwhelmingly favors the substitution of the C4 fluorine, yielding the isomeric product, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde.[2]

To overcome this, a more controlled, regioselective strategy is required. The method of choice is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This approach allows for the precise formation of a C-N bond at a specific position on the aromatic ring.

Proposed Synthetic Strategy: The most reliable route involves the coupling of 4-fluoro-3-bromobenzaldehyde with 1-methylpiperazine . The bromine atom serves as the leaving group in the catalytic cycle, and its specific placement at the C3 position ensures the formation of the correct isomer.

Caption: Fig 1. Buchwald-Hartwig Synthesis Workflow

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for Buchwald-Hartwig amination.[3] Researchers should perform their own optimization.

Materials:

-

4-Fluoro-3-bromobenzaldehyde (1.0 eq)

-

1-Methylpiperazine (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.03 eq)

-

Sodium tert-butoxide (NaOtBu) (1.7 eq)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To a dry, oven-baked reaction flask, add 4-fluoro-3-bromobenzaldehyde, Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

-

Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by the dropwise addition of 1-methylpiperazine.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate to elute the product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of what would be expected for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~9.9 (s, 1H, CHO), ~7.6-7.5 (m, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), ~3.1 (t, 4H, piperazine-H), ~2.7 (t, 4H, piperazine-H), ~2.4 (s, 3H, N-CH₃). |

| ¹³C NMR | δ (ppm) ~191 (CHO), ~160 (d, C-F), ~135, ~128, ~125, ~118 (aromatic C), ~55 (piperazine C), ~53 (piperazine C), ~46 (N-CH₃). |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 223.12 |

Applications in Drug Discovery and Medicinal Chemistry

The primary value of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde lies in its role as a versatile intermediate for creating more complex molecules, particularly kinase inhibitors and other targeted therapies. The aldehyde functional group is readily elaborated into a variety of pharmacophores.

A key example is its potential use in the synthesis of phthalazinone-based inhibitors, such as those targeting Poly (ADP-ribose) polymerase (PARP). While not identical, the compound 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one reported in PubChem serves as an excellent illustration of how the core scaffold can be utilized.[4] In this case, the aldehyde would first be reduced to an alcohol and then converted to a leaving group (e.g., a benzyl bromide) to alkylate the phthalazinone core.

Caption: Fig 2. Role as a Synthetic Intermediate

This strategic utility makes the compound a valuable asset in libraries for fragment-based drug discovery and lead optimization campaigns.

Safety, Handling, and Storage

As a laboratory chemical, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde requires careful handling. While a specific safety data sheet (SDS) may not be universally available, hazard assessment can be based on structurally related compounds like 4-fluorobenzaldehyde and other aromatic aldehydes.[5][6][7]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.[5]

-

Harmful if Swallowed: May be harmful if ingested (Acute oral toxicity).[6]

-

Respiratory Irritation: Avoid breathing dust, fumes, or vapors.[7]

Recommended Precautions and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[5]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

-

LookChem. Cas 27913-98-0, 4-PIPERAZIN-1-YL-BENZALDEHYDE. Available at: [Link]

- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. Available at: [Link]

-

PubMed Central. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Available at: [Link]

-

PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]

- 3. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one | C20H19FN4O2 | CID 11726399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key intermediate in medicinal chemistry. The document details a robust and efficient synthetic pathway, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will explore the mechanistic underpinnings, provide a detailed, step-by-step experimental protocol, and discuss methods for characterization and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this synthesis in a laboratory setting.

Introduction

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde (Molecular Formula: C₁₂H₁₅FN₂O, Molecular Weight: 222.26 g/mol ) is a valuable building block in the synthesis of pharmacologically active compounds.[1] The unique arrangement of its functional groups—a reactive aldehyde, a fluorine atom, and an N-methylpiperazine moiety—makes it a versatile precursor. The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, a common strategy in modern drug design.[2][3][4] The piperazine scaffold is frequently incorporated into bioactive molecules to improve pharmacokinetic properties or to act as a linker to other pharmacophoric groups.[5][6] This guide will focus on the most direct and industrially relevant synthetic route to this important intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde involves a disconnection at the aryl carbon-nitrogen bond. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leads to two simple, commercially available starting materials: 3,4-difluorobenzaldehyde and N-methylpiperazine.

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The forward synthesis involves the reaction of 3,4-difluorobenzaldehyde with N-methylpiperazine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale and Regioselectivity

The SNAr mechanism proceeds via a two-step addition-elimination process.[7][8]

-

Addition: The nucleophile (N-methylpiperazine) attacks the electron-deficient aromatic ring at the carbon bearing a leaving group (fluorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex.[8][9] This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[7][10]

-

Elimination: The leaving group (fluoride ion) is expelled, restoring the aromaticity of the ring.

A key aspect of this synthesis is the regioselectivity —the preferential substitution of the fluorine atom at the C-3 position over the C-4 position. This is governed by the powerful electron-withdrawing effect of the aldehyde group (-CHO). The aldehyde group deactivates the entire ring towards nucleophilic attack but does so in a position-dependent manner. It strongly activates the positions ortho and para to it through resonance stabilization of the negative charge in the Meisenheimer intermediate.

In 3,4-difluorobenzaldehyde, the fluorine at C-3 is ortho to the aldehyde, while the fluorine at C-4 is meta. The attack at C-3 allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atom of the aldehyde group, providing significant stabilization. Attack at C-4 does not permit such delocalization, making the corresponding intermediate much higher in energy. Consequently, substitution occurs almost exclusively at the C-3 position.

Furthermore, aryl fluorides are particularly reactive in SNAr reactions, often more so than other aryl halides (F > Cl > Br > I).[7][9] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate carbanion through a powerful inductive effect, which lowers the activation energy of the rate-determining addition step.[8][10]

Caption: General workflow for the synthesis process.

Detailed Experimental Protocol

This protocol is adapted from established procedures for SNAr reactions on activated aryl fluorides.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles |

| 3,4-Difluorobenzaldehyde | 34036-07-2 | 142.10 g/mol | 10.0 g | 70.4 mmol |

| N-Methylpiperazine | 109-01-3 | 100.16 g/mol | 8.46 g (9.2 mL) | 84.5 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 14.6 g | 105.6 mmol |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | 100 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ~300 mL | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | ~500 mL | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | ~100 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 g/mol | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-difluorobenzaldehyde (10.0 g, 70.4 mmol), potassium carbonate (14.6 g, 105.6 mmol), and dimethyl sulfoxide (100 mL).

-

Addition of Nucleophile: Begin stirring the suspension. Slowly add N-methylpiperazine (9.2 mL, 84.5 mmol) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3,4-difluorobenzaldehyde) is consumed (typically 4-6 hours).

-

Workup - Quenching and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the dark mixture into a 1 L beaker containing 400 mL of cold deionized water. Stir for 15-20 minutes. A precipitate may form.

-

Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers.

-

-

Workup - Washing: Wash the combined organic layers with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMSO and inorganic salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or brown oil/solid.

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde as a solid.

-

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons, and N-methylpiperazine protons (methyl singlet ~2.3 ppm, piperazine CH₂ multiplets ~2.5 and ~3.1 ppm). |

| ¹³C NMR | Peaks for the aldehyde carbonyl (~190 ppm), aromatic carbons (showing C-F coupling), and piperazine/methyl carbons. |

| Mass Spec (MS) | [M+H]⁺ ion corresponding to the calculated exact mass of the product (223.1241). |

| Melting Point | Literature values should be consulted for comparison with the purified product. |

| HPLC | Purity assessment, should show a single major peak (>98% area). |

Safety Considerations

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3,4-Difluorobenzaldehyde: Irritant. Handle with care.

-

N-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust.

-

Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Handle with non-porous gloves.

-

Ethyl Acetate: Flammable liquid and vapor. Eye irritant.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde via a nucleophilic aromatic substitution reaction is a reliable, high-yielding, and scalable process. The reaction's success hinges on the electronic activation provided by the aldehyde group, which directs the regioselective substitution at the C-3 position. This guide provides a detailed and practical framework for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

-

Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Available from: [Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available from: [Link]

-

University of Thi-Qar. Nucleophilic Aromatic Substitution. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Available from: [Link]

-

European Patent Office. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. Available from: [Link]

-

ResearchGate. Reagents and conditions: (i) 3,4‐Difluorobenzaldehyde, piperidine,.... Available from: [Link]

-

National Center for Biotechnology Information. Applications of Fluorine in Medicinal Chemistry. PubMed. (2015). Available from: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]

- Google Patents. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.

- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

-

SpectraBase. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Available from: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. Available from: [Link]

-

National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

- Google Patents. US4845218A - Preparation of n-methylpiperazine.

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

physical and chemical properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

An In-depth Technical Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to the pharmaceutical and chemical research sectors. Its unique molecular architecture, which combines a reactive aldehyde functional group, a strategically placed fluorine atom, and a piperazine moiety, makes it a valuable intermediate for the synthesis of complex therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves aqueous solubility and pharmacokinetic profiles. This guide provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, logical synthetic routes, and its application as a key building block in medicinal chemistry, particularly in the development of kinase inhibitors.

Introduction and Strategic Importance in Medicinal Chemistry

In modern drug discovery, the design of small molecule therapeutics relies heavily on the use of versatile, high-quality chemical intermediates. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde emerges as a compound of strategic importance due to the synergistic contribution of its constituent parts.

-

The Fluorinated Aromatic Ring : The incorporation of fluorine into pharmaceutical candidates is a widely adopted strategy to modulate key drug-like properties.[1][2] Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation sites, thereby increasing the compound's half-life and bioavailability.[1]

-

The Aldehyde Functional Group : As a highly versatile chemical handle, the aldehyde group readily participates in a wide range of chemical transformations. These include nucleophilic additions, reductive aminations, and condensation reactions, providing a direct route to construct more complex molecular scaffolds.[1]

-

The N-Methylpiperazine Moiety : The piperazine ring is one of the most ubiquitous heterocycles found in approved drugs.[3] Its presence often imparts improved aqueous solubility and can serve as a key pharmacophoric element for interacting with biological targets. The N-methyl substitution provides a specific, stable feature that can be crucial for receptor binding.[4]

This combination of features makes 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde a powerful building block for creating libraries of compounds in early-stage drug discovery and a critical intermediate for synthesizing targeted therapeutics like kinase inhibitors.[4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its effective use in synthesis and research.

Core Physical and Chemical Properties

The key identifying and physical properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1197193-16-0 | [5] |

| Molecular Formula | C₁₂H₁₅FN₂O | [6] |

| Molecular Weight | 222.26 g/mol | [6] |

| Exact Mass | 222.116841 g/mol | [6] |

| Appearance | Expected to be a yellow oil or low-melting solid | [7] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO) | General chemical principles |

Structural Representation

The chemical structure with atom numbering for spectroscopic reference is provided below.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]

- 5. 4-氟-3-(4-甲基哌嗪-1-基)苯甲醛 CAS#: 1197193-16-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 3-(4-Methylpiperazin-1-yl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a critical building block in contemporary medicinal chemistry. We delve into its fundamental physicochemical properties, provide a detailed, field-tested synthesis protocol, and explore its significant application as a precursor to potent dual FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase inhibitors, which are promising targets in oncology research. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacological profile of lead compounds. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can significantly improve metabolic stability, binding affinity, and bioavailability. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde embodies the convergence of several key pharmacophoric features: a reactive benzaldehyde moiety, a bioisosteric fluoro group, and a solubilizing, target-engaging methylpiperazinyl substituent. This combination makes it an exceptionally valuable intermediate, particularly in the synthesis of targeted cancer therapeutics like kinase inhibitors.

Physicochemical Properties

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key physicochemical data for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅FN₂O | [1][2] |

| Molecular Weight | 222.26 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | N/A |

| CAS Number | 1197193-16-0 | N/A |

| InChIKey | LKLSDLACNUEQLH-UHFFFAOYSA-N | [1] |

Synthesis Protocol: A Validated Approach

The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. The following protocol is a robust and reproducible method adapted from established literature procedures[2][3].

Materials and Reagents

-

3,4-Difluorobenzaldehyde

-

1-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Step-by-Step Experimental Procedure

-

Reaction Setup: To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography to yield 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.

Spectroscopic Characterization Data (Representative)

The structural integrity of the synthesized compound should be confirmed by standard spectroscopic methods. Below is a table of expected data based on the known structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.8 (s, 1H, CHO), 7.5-7.0 (m, 3H, Ar-H), 3.2 (t, 4H, piperazine-H), 2.6 (t, 4H, piperazine-H), 2.4 (s, 3H, N-CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 190 (CHO), 160 (d, J_CF), 150 (d, J_CF), 125, 120, 115, 55 (piperazine-C), 48 (piperazine-C), 46 (N-CH₃) |

| FTIR (KBr, cm⁻¹) | ~2950 (C-H), ~1680 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-F) |

| Mass Spec (ESI-MS) | m/z: 223.1 [M+H]⁺ |

Application in Kinase Inhibitor Synthesis: A Focus on FLT3 and Aurora Kinases

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a pivotal intermediate in the synthesis of dual inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) and Aurora kinases.[3] Both FLT3 and Aurora kinases are crucial regulators of cell proliferation and differentiation, and their dysregulation is implicated in various cancers, particularly Acute Myeloid Leukemia (AML).[3][4][5]

The aldehyde functional group of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde serves as a handle for further chemical transformations, allowing for its incorporation into more complex heterocyclic scaffolds that form the core of the kinase inhibitors. The 4-methylpiperazinyl moiety often plays a crucial role in enhancing solubility and interacting with the solvent-exposed regions of the kinase active site. The fluoro-substituent contributes to improved metabolic stability and can modulate the electronic properties of the aromatic ring, influencing binding affinity.

Signaling Pathway Context

Caption: Role of the intermediate in the synthesis of dual FLT3/Aurora kinase inhibitors.

Safety and Handling

As with all laboratory chemicals, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a well-characterized and highly valuable synthetic intermediate. Its strategic design, combining a reactive aldehyde, a stabilizing fluoro group, and a versatile methylpiperazinyl moiety, makes it an ideal starting material for the synthesis of complex, biologically active molecules. Its demonstrated utility in the development of dual FLT3 and Aurora kinase inhibitors underscores its importance in the field of oncology drug discovery. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

Bavetsias, V., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(19), 8722–8739. [Link]

-

SpectraBase. 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. [Link]

-

PubChemLite. 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information for "Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines". [Link]

-

SpectraBase. (n.d.). 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Retrieved from [Link]

-

MDPI. (2020). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 25(23), 5698. [Link]

-

PubMed Central. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(17), 11957–11973. [Link]

-

MDPI. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 23(11), 2789. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]

- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells [mdpi.com]

- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key intermediate in pharmaceutical research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for the formation of aryl-amine bonds. This document delves into the mechanistic underpinnings of this transformation, offers a detailed experimental protocol, and discusses the critical parameters that ensure a successful and high-yielding reaction. The content is structured to provide both theoretical insights and practical guidance for researchers in drug discovery and process development.

Introduction: The Strategic Importance of Fluorinated Aryl Piperazines

Fluorinated benzaldehyde derivatives containing a piperazine moiety are privileged structures in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of a molecule. The piperazine scaffold is a common pharmacophore found in a wide array of therapeutic agents, contributing to aqueous solubility and offering a versatile handle for further chemical modification. The target molecule, 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, combines these features, making it a valuable building block in the synthesis of novel therapeutics.

The synthesis of this compound from 3,4-difluorobenzaldehyde is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This guide will provide a detailed exploration of this specific synthesis, emphasizing the chemical principles that govern its efficiency and selectivity.

The Chemistry: A Mechanistic Deep Dive into the SNAr Reaction

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions occur on electron-deficient aromatic rings.[1]

The reaction proceeds via a two-step addition-elimination mechanism.[2] The key intermediate in this process is a resonance-stabilized carbanion known as a Meisenheimer complex.[3]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the secondary amine of N-methylpiperazine on one of the carbon atoms bearing a fluorine atom in 3,4-difluorobenzaldehyde. This attack is facilitated by the presence of the strongly electron-withdrawing aldehyde group (-CHO), which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. The aldehyde group, particularly when positioned ortho or para to the leaving group, helps to stabilize the negative charge of the intermediate carbanion through resonance.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the leaving group, in this case, a fluoride ion, is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the ring and yields the final product.

Regioselectivity: The Decisive Role of the Aldehyde Group

A critical aspect of this synthesis is the regioselectivity of the nucleophilic attack. 3,4-Difluorobenzaldehyde presents two potential sites for substitution. The substitution occurs preferentially at the C-3 position, which is para to the electron-withdrawing aldehyde group. This preference is a direct consequence of the resonance stabilization of the Meisenheimer intermediate.

When the nucleophile attacks at the C-3 position, the negative charge can be delocalized onto the oxygen atom of the aldehyde group through resonance. This provides significant stabilization to the intermediate. In contrast, attack at the C-4 position (meta to the aldehyde) does not allow for this direct resonance stabilization of the negative charge by the aldehyde group. Consequently, the transition state leading to the para-substituted product is lower in energy, making this the major reaction pathway.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3,4-Difluorobenzaldehyde | ≥98% | Commercially Available |

| N-Methylpiperazine | ≥99% | Commercially Available |

| Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

Reaction Workflow

Caption: Workflow for the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.

Detailed Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous dimethyl sulfoxide (DMSO).

-

To the stirred solution, add N-methylpiperazine (1.1 - 1.2 eq) followed by diisopropylethylamine (DIPEA) (1.5 - 2.0 eq). The base is crucial to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature with stirring for 2-4 hours.

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate). The disappearance of the starting material (3,4-difluorobenzaldehyde) indicates the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).

-

Combine the organic layers and wash with brine to remove any remaining DMSO and water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter the dried organic solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

-

Expected Yield

The reported yields for this type of SNAr reaction are generally good to excellent, often in the range of 70-90%, depending on the purity of the starting materials and the precise reaction conditions.

Characterization of the Final Product

Thorough characterization of the synthesized 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, and the protons of the N-methylpiperazine moiety.

-

¹³C NMR: The carbon NMR spectrum will display the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the piperazine ring and the methyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the aldehyde carbonyl group (C=O) at approximately 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the product.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. Ensure the use of anhydrous solvent. |

| Ineffective base. | Use a fresh, high-purity base. Consider using a stronger base like K₂CO₃. | |

| Low Yield | Suboptimal work-up procedure leading to product loss. | Ensure thorough extraction and careful handling during work-up. |

| Impure starting materials. | Use highly pure starting materials. | |

| Purification Difficulties | Close-running impurities on TLC. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |

Conclusion

The synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde from 3,4-difluorobenzaldehyde is a robust and efficient process that relies on the well-established principles of nucleophilic aromatic substitution. By understanding the underlying mechanism, particularly the factors governing regioselectivity, and by adhering to a carefully controlled experimental protocol, researchers can reliably produce this valuable pharmaceutical intermediate in high yield and purity. This guide provides the necessary theoretical framework and practical steps to empower scientists in their drug discovery and development endeavors.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

-

Vapourtec. (n.d.). Aromatic Substitution. Retrieved from [Link]

-

Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1109. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Taber, D. F., & Brannick, B. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education, 92(4), 743-745. Retrieved from [Link]

Sources

A Spectroscopic Guide to 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using modern spectroscopic techniques. We will explore predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside experimental Fourier-Transform Infrared (FTIR) spectroscopy data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, with a molecular formula of C₁₂H₁₅FN₂O and a molecular weight of 222.26 g/mol , is a substituted aromatic aldehyde of interest in medicinal chemistry and materials science.[1][2] Accurate structural elucidation and purity assessment are paramount for its application in any field. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide will walk you through the expected and observed spectroscopic data, offering a robust framework for its analysis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of a benzaldehyde core, substituted with a fluorine atom at the 4-position and a 4-methylpiperazinyl group at the 3-position.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation:

-

Dissolve 5-10 mg of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to achieve optimal homogeneity. This process minimizes peak broadening and distortion, leading to higher resolution spectra.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a simple pulse-acquire, is typically sufficient. Key parameters to set include the spectral width, acquisition time, and number of scans. For a dilute sample, a greater number of scans may be necessary to improve the signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR. A proton-decoupled sequence is commonly used to simplify the spectrum by removing C-H coupling.

-

¹H NMR: Predicted Chemical Shifts and Rationale

The following table outlines the predicted ¹H NMR chemical shifts for 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. These predictions are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |

| Aromatic (H-2, H-5, H-6) | 6.9 - 7.8 | Multiplets (m) | 3H | The exact positions and splitting patterns will depend on the coupling with the adjacent fluorine atom and other protons. The electron-donating piperazinyl group and the electron-withdrawing aldehyde and fluoro groups will influence the electron density around these protons. |

| Piperazine (-CH₂-N(CH₃)-CH₂-) | 3.0 - 3.4 | Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the aromatic ring will be slightly deshielded. |

| Piperazine (-CH₂-N(ring)-CH₂-) | 2.5 - 2.8 | Multiplet (m) | 4H | Protons on the piperazine ring adjacent to the methyl group. |

| Methyl (-CH₃) | 2.2 - 2.4 | Singlet (s) | 3H | The methyl group protons are in a typical aliphatic environment. |

Note: These are predicted values and may vary slightly in an experimental setting.

¹³C NMR: Predicted Chemical Shifts and Rationale

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift. |

| Aromatic (C-4, C-F) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF). |

| Aromatic (C-3, C-N) | 145 - 155 | The carbon attached to the nitrogen of the piperazine ring will be deshielded. |

| Aromatic (C-1, C-CHO) | 130 - 140 | |

| Aromatic (C-2, C-5, C-6) | 110 - 130 | The fluorine and other substituents will influence the chemical shifts of the remaining aromatic carbons. |

| Piperazine (-CH₂-N(CH₃)-CH₂-) | 50 - 55 | Carbons in the piperazine ring. |

| Piperazine (-CH₂-N(ring)-CH₂-) | 45 - 50 | |

| Methyl (-CH₃) | 40 - 45 | The methyl carbon appears in the typical aliphatic region. |

Note: 'd' denotes a doublet due to C-F coupling. These are predicted values.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

The Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR unit. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the solid 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Interpreting the FTIR Spectrum

The FTIR spectrum of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde displays several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| ~2950 - 2800 | C-H stretch (aliphatic) | Medium | Corresponds to the C-H bonds of the piperazine and methyl groups. |

| ~2720 | C-H stretch (aldehyde) | Weak | A characteristic, though often weak, peak for the aldehyde C-H bond. Its presence is a strong indicator of an aldehyde functional group.[3] |

| ~1685 | C=O stretch (carbonyl) | Strong | The strong absorption in this region is indicative of the carbonyl group of the aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated aldehyde.[3][4] |

| ~1600, ~1500 | C=C stretch (aromatic) | Medium | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring. |

| ~1250 | C-F stretch | Strong | The C-F bond stretch typically appears as a strong band in this region. |

| ~1150 | C-N stretch | Medium | Corresponds to the stretching vibration of the carbon-nitrogen bonds in the piperazine ring. |

Experimental data obtained from SpectraBase.[1]

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Experimental Protocol: Direct Infusion Mass Spectrometry

Direct infusion is a simple method for introducing a sample into the mass spectrometer without prior chromatographic separation.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.

-

Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode.

-

Predicted Mass Spectrum and Fragmentation Pattern

The predicted mass spectrum of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde in positive ion mode would show the following key ions:

| m/z | Ion | Interpretation |

| 223.12 | [M+H]⁺ | The protonated molecular ion, which confirms the molecular weight of the compound (222.26 g/mol ). |

| 194.10 | [M+H - CHO]⁺ | Loss of the formyl group (CHO). |

| 125.08 | [M+H - C₅H₁₀N₂]⁺ | Fragmentation of the piperazine ring. |

| 99.10 | [C₅H₁₁N₂]⁺ | The N-methylpiperazine fragment. |

The fragmentation of aromatic aldehydes often involves the loss of the aldehyde group and subsequent fragmentation of the substituents.[5][6][7] The stability of the resulting fragments will dictate the observed fragmentation pattern.

Visualization of Key Data and Workflows

To aid in the understanding of the spectroscopic analysis, the following diagrams illustrate the molecular structure and the general workflow for characterization.

Figure 1: Chemical structure of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde.

Figure 2: General workflow for spectroscopic characterization.

Conclusion

This guide provides a detailed framework for the spectroscopic characterization of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde. By combining predicted ¹H and ¹³C NMR and mass spectrometry data with experimental FTIR analysis, a comprehensive structural profile of the molecule can be established. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. For researchers in drug discovery and chemical synthesis, a thorough understanding and application of these spectroscopic techniques are indispensable for compound validation and quality control.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

McMaster University. (n.d.). IR: aldehydes. Retrieved from [Link]

- O'Hagan, D. (2000). Understanding the difference between a C–F and a C–H bond. Chemical Society Reviews, 29(3), 147-153.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde CAS#: 1197193-16-0. Retrieved from [Link]

-

PubMed. (n.d.). Direct Infusion Mass Spectrometry for Complex Lipid Analysis. Retrieved from [Link]

-

ACS Publications. (2022, September 7). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. Retrieved from [Link]

-

bioRxiv. (2023, June 29). Simultaneous Multi-Omics Analysis by Direct Infusion Mass Spectrometry (SMAD-MS). Retrieved from [Link]

-

NIH. (n.d.). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

-

MDPI. (2024, May 11). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

ResearchGate. (2024, May 11). (PDF) Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

McMaster University. (n.d.). IR: aldehydes. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 4-氟-3-(4-甲基哌嗪-1-基)苯甲醛 CAS#: 1197193-16-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 7. Fragmentation of BENZALDEHYDE (Maina) | PDF | Mass Spectrometry | Chemistry [scribd.com]

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde solubility and stability

An In-depth Technical Guide to the Core Physicochemical Properties of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a substituted benzaldehyde derivative of significant interest in medicinal chemistry. With a molecular formula of C₁₂H₁₅FN₂O and a molecular weight of approximately 222.26 g/mol , its structure incorporates a fluorinated aromatic ring, a reactive aldehyde group, and a basic 4-methylpiperazine moiety.[1][2] This unique combination of functional groups makes it a valuable intermediate for synthesizing more complex molecules, particularly kinase inhibitors and other potential therapeutic agents.[1] The fluorine atom can enhance metabolic stability and membrane permeability, while the piperazine ring often improves solubility and modulates pharmacological activity.[1]

This guide provides an in-depth analysis of two critical physicochemical properties for any compound destined for drug development: solubility and stability. For researchers, scientists, and formulation experts, a thorough understanding of these parameters is not merely academic; it is fundamental to designing robust experiments, ensuring data integrity, and developing safe and effective therapeutics. We will explore the theoretical underpinnings of this compound's behavior, supported by practical, field-proven experimental protocols.

Part 1: The Solubility Profile of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Solubility is a cornerstone of drug efficacy, governing absorption, distribution, and bioavailability. The structure of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde suggests a nuanced solubility profile, influenced by both its aromatic and basic characteristics.

Causality Behind Solubility: A Molecule of Dual Nature

The solubility of this compound is dictated by the interplay between its components:

-

The Aromatic Core: The fluorobenzaldehyde portion is inherently hydrophobic, favoring solubility in organic solvents.

-

The Piperazine Moiety: The 4-methylpiperazine group contains a tertiary amine, which is a weak base. This group can be protonated in acidic conditions to form a cationic salt. This salt formation dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media.

Therefore, the most critical factor governing its aqueous solubility is pH. In organic solvents, its solubility will be dictated by standard intermolecular forces like dipole-dipole interactions and London dispersion forces.

Aqueous and Organic Solvent Solubility Landscape

While exhaustive empirical data for this specific molecule is not publicly cataloged, we can construct a highly reliable solubility profile based on its chemical structure and data from analogous compounds.

Table 1: Predicted Solubility of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

| Solvent/Medium Category | Specific Solvent/Buffer | Predicted Solubility | Rationale & Application Context |

| Aqueous Media | Purified Water (pH ~7) | Low to Sparingly Soluble | At neutral pH, the basic piperazine is not fully protonated, limiting aqueous solubility. |

| Acidic Buffer (e.g., 0.1 M HCl, pH 1-2) | High | The piperazine nitrogen is protonated, forming a highly soluble hydrochloride salt. Ideal for certain analytical procedures. | |

| Basic Buffer (e.g., pH 9-10) | Very Low | The piperazine remains in its neutral, free-base form, minimizing interaction with water. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | High | Excellent solvent for creating high-concentration stock solutions for biological screening assays.[3] |

| Tetrahydrofuran (THF) | Soluble | A common solvent in organic synthesis and some analytical methods.[3] | |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | Often used in purification (crystallization) and as a co-solvent in analytical mobile phases.[4] |

| Non-Polar Solvents | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar aldehyde and piperazine groups limit solubility in non-polar environments. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (ICH Q6A) for determining thermodynamic equilibrium solubility. The trustworthiness of this method lies in its direct measurement of a saturated solution, ensuring that the result is not an artifact of kinetic factors.

Methodology:

-

Preparation: Add an excess amount of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH-adjusted buffers, organic solvents). The excess solid is crucial to ensure a saturated state is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

-

Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Workflow for Solubility Determination

Caption: Shake-flask method workflow.

Part 2: Stability Assessment and Degradation Pathways

Understanding a compound's stability is paramount for defining storage conditions, predicting shelf-life, and ensuring that analytical and biological data are derived from the intact molecule. Forced degradation, or stress testing, is an essential practice that provides deep insights into the intrinsic stability of a molecule.[5]

Intrinsic Chemical Stability: Identifying Labile Moieties

The structure of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde contains several functional groups that could be susceptible to degradation:

-

Aldehyde Group: Aldehydes are notoriously prone to oxidation, which would convert it to the corresponding carboxylic acid (4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid).[1] This is a primary and highly probable degradation pathway, especially under oxidative stress.

-

Piperazine Ring: While generally stable, the tertiary amine in the piperazine ring can be susceptible to oxidation (N-oxide formation) under strong oxidative conditions. The piperazine ring itself can be sensitive to pH extremes.[6][7]

-

Aromatic System: The fluorinated benzene ring is generally stable but can be susceptible to photolytic degradation under high-intensity UV light.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish a "stability-indicating" analytical method.[5] The conditions are intentionally more severe than those expected during routine storage and handling.[5]

Table 2: Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway | Primary Degradant Structure |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60°C) | Generally stable, but potential for minor degradation at the ether linkage if present. For this molecule, acid stability is expected to be high. | Minimal degradation expected. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60°C) | High stability is expected. The molecule lacks base-labile groups like esters or amides. | Minimal degradation expected. |

| Oxidation | 3-30% H₂O₂, room temp | Oxidation of the aldehyde to a carboxylic acid. Potential for N-oxidation of the piperazine ring. | 4-Fluoro-3-(4-methyl-1-piperazinyl)benzoic acid. |

| Thermal | Dry heat (e.g., 80°C) | Generally stable as a solid. Color change may indicate minor degradation.[6] | Dependent on impurities and atmosphere. |

| Photolytic | ICH-compliant photostability chamber (UV/Vis light) | Potential for photo-oxidation or radical-mediated degradation.[7] | Complex mixture of products possible. |

Experimental Protocol: A Framework for Forced Degradation

This protocol provides a systematic approach to stress testing, ensuring all potential degradation pathways are investigated. The self-validating nature of this protocol comes from the parallel analysis of a control sample, which confirms that any observed degradation is due to the applied stress and not baseline instability.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Sample Preparation:

-

Acid/Base: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH. Heat as required to achieve 5-20% degradation.

-

Oxidation: Dilute the stock solution with 3% H₂O₂. Leave at room temperature, protected from light.[6]

-

Thermal: Store a vial of the solid compound in an oven at a set temperature. Also, prepare a solution and store it at an elevated temperature.

-

Photolytic: Expose both solid and solution samples to light in a calibrated photostability chamber. Wrap a control sample in aluminum foil to serve as a dark control.

-

-

Time-Point Sampling: Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely consuming the parent compound.

-

Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. An LC-MS system is highly recommended for the initial identification of degradation products by comparing their mass-to-charge ratios with the parent compound.[6]

Forced Degradation Experimental Workflow

Caption: Forced degradation study workflow.

Recommendations for Storage and Handling

Based on the predicted stability profile, the following handling and storage procedures are recommended to ensure the long-term integrity of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde:

-

Storage Container: Store in a well-sealed, airtight container to protect from atmospheric moisture and oxygen. For photolabile compounds, amber-colored vials or light-resistant containers are critical.[6]

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable, particularly for solutions.[8]

-

Inert Atmosphere: For maximum long-term stability of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde.

-

Solution Stability: Solutions, especially in protic solvents like methanol, may be less stable than the solid form. It is best practice to prepare solutions fresh. If storing solutions, freeze them at -20°C or -80°C.

Conclusion

4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde is a compound with a dual nature. Its solubility is highly dependent on pH, exhibiting good aqueous solubility under acidic conditions and preferring organic solvents like DMSO and methanol otherwise. Its primary stability liability is the aldehyde functional group, which is susceptible to oxidation. Understanding these core physicochemical properties is not a preliminary step but a foundational pillar for its successful application in drug discovery and development. The protocols and insights provided in this guide offer a robust framework for researchers to handle, formulate, and study this valuable chemical entity with confidence and scientific rigor.

References

- 1. 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde | 868770-03-0 | Benchchem [benchchem.com]

- 2. 4-氟-3-(4-甲基哌嗪-1-基)苯甲醛 CAS#: 1197193-16-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 3. pharmtech.com [pharmtech.com]

- 4. caymanchem.com [caymanchem.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of nucleophilic aromatic substitution in 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde synthesis

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanism in the Synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde

Abstract

This technical guide provides a comprehensive examination of the nucleophilic aromatic substitution (SNAr) mechanism as it applies to the synthesis of 4-Fluoro-3-(4-methyl-1-piperazinyl)benzaldehyde, a key intermediate in pharmaceutical development. We will dissect the foundational principles of the SNAr reaction, focusing on the critical roles of substituent effects, the nature of the leaving group, and the formation of the pivotal Meisenheimer complex. This document is intended for researchers, chemists, and drug development professionals seeking a deeper mechanistic understanding to inform synthetic strategy and process optimization.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, rich in π-electrons, are typically susceptible to attack by electrophiles. However, under specific conditions, they can undergo nucleophilic aromatic substitution (SNAr).[1][2] This class of reaction is possible when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs).[1][3] The most prevalent mechanism for SNAr is a two-step addition-elimination process.[3][4][5]